1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
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Overview
Description
1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoimidazole core substituted with a 4-chloro-3-methoxy-benzenesulfonyl group and two methyl groups at the 5 and 6 positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-Chloro-3-methoxy-benzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-chloro-3-methoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions.
Formation of the benzoimidazole core: The benzoimidazole core can be synthesized by condensing o-phenylenediamine with suitable aldehydes or ketones under acidic or basic conditions.
Substitution reactions: The final step involves the substitution of the benzoimidazole core with the 4-chloro-3-methoxy-benzenesulfonyl group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzoimidazole derivatives with various functional groups.
Scientific Research Applications
1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group can enhance its binding affinity to certain proteins, while the benzoimidazole core can facilitate interactions with nucleic acids or other biomolecules.
Comparison with Similar Compounds
1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can be compared with other benzoimidazole derivatives:
1-(4-Chloro-3-methoxy-benzenesulfonyl)-4-methyl-piperidine: Similar structure but with a piperidine ring instead of a benzoimidazole core.
1-(4-Chloro-3-methoxy-benzenesulfonyl)-4-methyl-piperazine:
4-Chloro-3-methoxy-benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzoimidazole core and the sulfonyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-10-6-14-15(7-11(10)2)19(9-18-14)23(20,21)12-4-5-13(17)16(8-12)22-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDJBNBVSCFKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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